2-甲基-8-(三氟甲基)-1H-喹啉-4-酮

描述

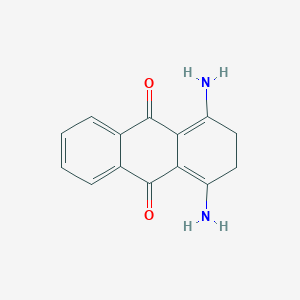

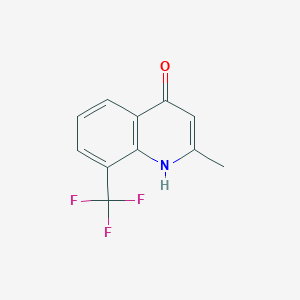

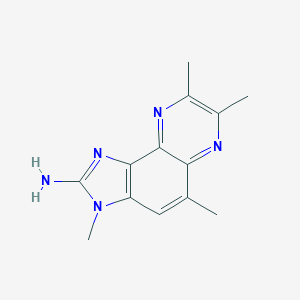

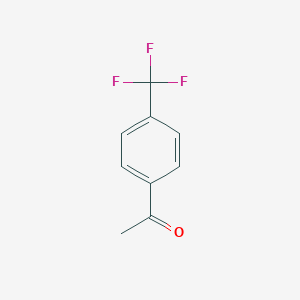

The compound "2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one" is a polysubstituted quinolinone derivative, which is a class of compounds known for their diverse biological activities and presence in various natural products and pharmaceuticals. The trifluoromethyl group is a common moiety in medicinal chemistry due to its ability to modulate the physical, chemical, and biological properties of molecules .

Synthesis Analysis

Several methods have been developed for the synthesis of polysubstituted quinolinones. One approach involves the intramolecular cyclization of N-aryl cinnamides promoted by triflic anhydride under mild conditions . Another method utilizes a three-component reaction under microwave irradiation in water, which is an eco-friendly protocol for synthesizing functionalized quinolinones . Additionally, tailored quinolinones have been synthesized as carbonyl and acid surrogates in Passerini- and Ugi-type reactions . The synthesis of trifluoromethyl-containing heterocycles has also been achieved through a one-pot three-component reaction, demonstrating the versatility of methods available for constructing such complex molecules .

Molecular Structure Analysis

The molecular structure of quinolinone derivatives can be influenced by the presence of substituents such as the trifluoromethyl group. For instance, the introduction of a trifluoromethyl group at the N-1 position of 4-quinolone derivatives has been shown to affect their antibacterial activity . The molecular structure of these compounds can also be characterized by intermolecular hydrogen bonds and van der Waals interactions, as observed in trifluoromethylcoumarin derivatives .

Chemical Reactions Analysis

Quinolinone derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of quinoline N-oxides with azodicarboxylates catalyzed by Pd(II) leads to the formation of quinolin-2(1H)-ones . Furthermore, the transformation of 2-hydroxy-4-aryl-3-(thien-2-oyl)-2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives into 2-trifluoromethyl-1H-quinolin-5-one derivatives has been reported, showcasing the reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are significantly influenced by their molecular structure. The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, which is beneficial for drug development . The intermolecular interactions, such as hydrogen bonds and van der Waals forces, contribute to the solid-state structure and stability of these molecules .

科学研究应用

合成抗微生物剂:

- 已合成2-甲基-8-(三氟甲基)-1H-喹啉-4-酮衍生物,展示出作为抗微生物剂的潜力。这些化合物已合成并测试其抗菌和抗真菌活性,显示出有希望的结果 (Holla et al., 2006)。

具有抗微生物性质的取代1,2,3-三唑的开发:

- 研究已导致使用2-甲基-8-(三氟甲基)-1H-喹啉-4-酮合成取代1,2,3-三唑。这些化合物已被表征并测试其抗微生物活性,有助于开发新的抗微生物剂 (Holla et al., 2005)。

在生物化学和医学中的应用:

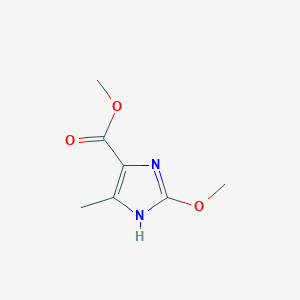

- 一项研究报告了卡波司特酰胺的合成和性质,这是喹啉-2(1H)-酮的衍生物,包括2-甲基-8-(三氟甲基)-1H-喹啉-4-酮。这些化合物表现出强吸收、大斯托克斯位移和高量子产率,使它们在生物化学和医学的分析应用中很有用 (Uray et al., 1999)。

化学反应和亲核合成子:

- 已研究了多氟喹啉与钠和钾胺的相互作用,包括2-甲基-8-(三氟甲基)-1H-喹啉-4-酮的衍生物。这项研究为亲核加成反应和喹啉-2-胺的产生提供了见解,这在各种合成应用中很有价值 (Gurskaya et al., 2012)。

功能化合物的环保合成:

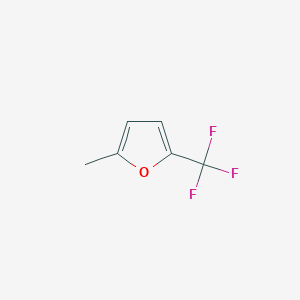

- 已开发了一种新颖的环保方法,用于使用2-甲基-8-(三氟甲基)-1H-喹啉-4-酮合成反式二氢呋喃[3,2-c]喹啉-4(2H)-酮。这种绿色化学方法对于可持续合成功能化合物具有重要意义 (Indumathi et al., 2012)。

安全和危害

未来方向

作用机制

Target of Action

The primary targets of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one are bacterial cells, including strains such as Acinetobacter baumanii , Escherichia coli , and Staphylococcus aureus . The compound also exhibits antitubercular potential against Mtb WT H37Rv .

Mode of Action

The compound interacts with its targets by permeating the bacterial cells It’s known that quinoline compounds, which include 2-methyl-8-(trifluoromethyl)-1h-quinolin-4-one, have a wide spectrum of biological activity .

Biochemical Pathways

Quinoline compounds are known to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

The compound has shown promising antibacterial activity and antitubercular potential. Certain derivatives of the compound were found to have an MIC (Minimum Inhibitory Concentration) value of 4 μg/mL against Mtb WT H37Rv . They were also found to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus .

属性

IUPAC Name |

2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-5-9(16)7-3-2-4-8(10(7)15-6)11(12,13)14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMHQQLVOKHQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

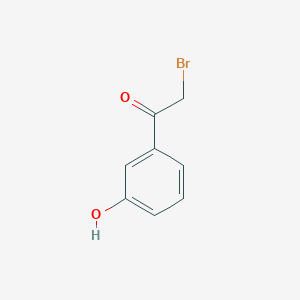

CC1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346777 | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-8-(trifluoromethyl)quinolin-4-ol | |

CAS RN |

949507-78-2, 140908-88-9 | |

| Record name | 2-Methyl-8-(trifluoromethyl)-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949507-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 140908-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)

![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)